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Compound of Interest

Compound Name: Dofetilide N-oxide

Cat. No.: B1144631

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dofetilide is a potent class Il antiarrhythmic agent used for the management of atrial fibrillation
and flutter. As with any pharmaceutical compound, a thorough understanding and control of its
impurities are critical for ensuring safety and efficacy. Dofetilide N-oxide is a known metabolite
and a potential impurity of Dofetilide. Regulatory bodies such as the International Council for
Harmonisation (ICH) mandate the identification and characterization of impurities in drug
substances and products.[1][2][3][4][5] These application notes provide detailed protocols for
the analysis of Dofetilide N-oxide using High-Performance Liquid Chromatography (HPLC)
with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry
(UPLC-MS/MS).

Dofetilide N-oxide is a metabolite of Dofetilide and its presence and quantity must be
monitored in the final drug product.[6] The analytical standards for Dofetilide N-oxide are
essential for the accurate quantification and validation of analytical methods.

Physicochemical Properties and Reference
Standard Information
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Parameter Value Reference

N-[4-[2-[Methyl[2-[4-
methylsulfonyl)amino]phenox

Chemical Name ( Y ] y? Ip --INVALID-LINK--
ylethyl]oxidoamino]ethyl]pheny

[]-methanesulfonamide

CAS Number 144449-71-8 --INVALID-LINK--
Molecular Formula C19H27N306S2 --INVALID-LINK--
Molecular Weight 457.56 g/mol --INVALID-LINK--
Storage -20°C for long-term storage --INVALID-LINK--

Analytical Methodologies
HPLC-UV Method for Quantification of Dofetilide N-oxide

This method is suitable for the quantification of Dofetilide N-oxide in bulk drug substance and
pharmaceutical dosage forms.

3.1.1. Experimental Protocol

Chromatographic Conditions:

Parameter Condition

Column Phenomenex C18 (150 x 4.6 mm, 1.8 pm)

Mobile Phase 20mM Potassium dihydrogen phosphate Buffer
(pH 6.8): Acetonitrile: Methanol (50:30:20 v/v/v)

Flow Rate 1.0 mL/min

Detection Wavelength 231 nm

Injection Volume 10 pL

Column Temperature 30°C

Standard and Sample Preparation:
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o Standard Stock Solution (100 pg/mL): Accurately weigh and dissolve 10 mg of Dofetilide N-
oxide reference standard in 100 mL of diluent (Mobile Phase).

o Working Standard Solutions: Prepare a series of working standard solutions by diluting the
stock solution with the diluent to obtain concentrations in the range of 0.1 - 10 pg/mL.

o Sample Solution: Prepare a sample solution of Dofetilide containing potential N-oxide
impurity at a concentration of 1 mg/mL in the diluent.

Method Validation Parameters (Hypothetical Data):

Parameter Result
Linearity (pg/mL) 0.1-10
Correlation Coefficient (r?) >0.999

Limit of Detection (LOD) 0.03 pg/mL
Limit of Quantification (LOQ) 0.1 pg/mL
Precision (%RSD) <2.0%
Accuracy (% Recovery) 98.0 - 102.0%

. ] ] Approximately 3.5 min (retention time may vary
Retention Time (min) o tem)
ased on system

3.1.2. HPLC Analysis Workflow

Sample & Standard Preparation

] HPLC Analysis Data Analysis
: z [ [

——/
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Caption: Workflow for the quantification of Dofetilide N-oxide using HPLC-UV.

UPLC-MS/MS Method for Trace Level Detection and

Confirmation

This highly sensitive and selective method is ideal for the detection and confirmation of trace

levels of Dofetilide N-oxide, particularly in biological matrices or as a low-level impurity. This

protocol is adapted from a validated method for Dofetilide.[7][8][9]

3.2.1. Experimental Protocol

Chromatographic Conditions:

Parameter

Condition

Column

C18 analytical column

Mobile Phase A

Water with 0.1% (v/v) formic acid

Mobile Phase B

Acetonitrile and Methanol (1:3) with 0.1% (v/v)
formic acid

Flow Rate 0.40 mL/min
Injection Volume 5 pL
Column Temperature 40°C

Gradient Elution

Optimized for separation of Dofetilide and
Dofetilide N-oxide

Mass Spectrometry Conditions:
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Parameter

Condition

lonization Mode

Positive Electrospray lonization (ESI+)

Multiple Reaction Monitoring (MRM) Transitions

Dofetilide N-oxide

Precursor lon (m/z): 458.2 -> Product lons
(m/z): [To be determined experimentally, likely

involving loss of oxygen and other fragments]

Dofetilide (for reference)

Precursor lon (m/z): 442.2 -> Product lon (m/z):
411.2

Internal Standard

Dofetilide-d4 (if available)

Standard and Sample Preparation:

e Stock Solution (100 pg/mL): Prepare in methanol.

o Working Solutions: Prepare serial dilutions in a mixture of acetonitrile and water (1:1 v/v).

o Sample Preparation (for biological matrices): Protein precipitation using acetonitrile is a

common technique.[7][8][9]

Method Validation Parameters (Expected Performance):

Parameter

Expected Result

Lower Limit of Quantification (LLOQ)

<1 ng/mL

Linearity

Over a range of 1 - 500 ng/mL

Precision (%RSD)

< 15%

Accuracy (% Bias)

Within £15%

3.2.2. UPLC-MS/MS Analytical Workflow
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Caption: Workflow for trace level analysis of Dofetilide N-oxide by UPLC-MS/MS.

Regulatory Context and Impurity Profiling

The International Council for Harmonisation (ICH) provides guidelines for the control of
impurities in new drug substances (Q3A) and new drug products (Q3B).[1][2][3][4][5]

Reporting and ldentification Thresholds for Impurities:

Maximum Daily Reporting Identification Qualification
Dose Threshold Threshold Threshold

0.10% or 1.0 mg per 0.15% or 1.0 mg per

< 2 g/day 0.05% day intake (whichever  day intake (whichever
is lower) is lower)
> 2 g/day 0.03% 0.05% 0.05%

Source: ICH Q3B(R2) Impurities in New Drug Products[4]

It is imperative that the analytical methods used for impurity profiling are validated to be
specific, accurate, precise, and sensitive enough to detect and quantify impurities at or below
these thresholds.

Chemical Structures
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Caption: Chemical structures of Dofetilide and Dofetilide N-oxide.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the
analytical control of Dofetilide N-oxide. The HPLC-UV method is suitable for routine quality
control, while the UPLC-MS/MS method provides the high sensitivity and selectivity required for
trace-level analysis and confirmation. Adherence to these methodologies and the principles of
regulatory guidelines is essential for ensuring the quality and safety of Dofetilide-containing
pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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